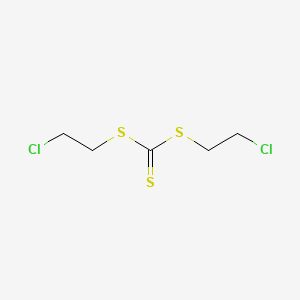
Carbonic acid, trithio-, bis(2-chloroethyl)ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, trithio-, bis(2-chloroethyl)ester: is an organic compound with the molecular formula C5H8Cl2O3S3. This compound is characterized by the presence of three sulfur atoms and two chloroethyl groups attached to the carbonic acid ester. It is a derivative of carbonic acid where the oxygen atoms are replaced by sulfur atoms, making it a trithioester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, trithio-, bis(2-chloroethyl)ester typically involves the reaction of carbonic acid derivatives with thiols in the presence of a suitable catalyst. One common method is the reaction of carbonic acid dichloride with 2-chloroethanethiol under anhydrous conditions. The reaction is usually carried out in a nonpolar solvent such as dichloromethane or toluene, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Carbonic acid, trithio-, bis(2-chloroethyl)ester undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiols or thioethers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents such as tetrahydrofuran or diethyl ether.
Major Products:
Substitution Reactions: Products include substituted carbonic acid esters with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and thioethers.
Scientific Research Applications
Chemistry: Carbonic acid, trithio-, bis(2-chloroethyl)ester is used as a reagent in organic synthesis for the introduction of trithioester groups into molecules. It is also used in the synthesis of various sulfur-containing compounds.
Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also used in the development of novel drugs and therapeutic agents.
Medicine: The compound has potential applications in medicine as a precursor for the synthesis of pharmaceuticals that contain sulfur atoms. These pharmaceuticals may exhibit unique biological activities due to the presence of sulfur.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with enhanced properties such as increased thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of carbonic acid, trithio-, bis(2-chloroethyl)ester involves the interaction of its sulfur atoms with various molecular targets. The sulfur atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This compound can also undergo redox reactions, which can affect cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Carbonic acid, bis(2-chloroethyl)ester: This compound is similar but lacks the sulfur atoms, making it less reactive in certain chemical reactions.
Carbonic acid, trithio-, dibenzyl ester: This compound has benzyl groups instead of chloroethyl groups, which can affect its reactivity and applications.
Uniqueness: Carbonic acid, trithio-, bis(2-chloroethyl)ester is unique due to the presence of both chloroethyl and trithioester groups. This combination of functional groups provides the compound with distinct reactivity and makes it useful in a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
63938-92-1 |
|---|---|
Molecular Formula |
C5H8Cl2S3 |
Molecular Weight |
235.2 g/mol |
IUPAC Name |
bis(2-chloroethylsulfanyl)methanethione |
InChI |
InChI=1S/C5H8Cl2S3/c6-1-3-9-5(8)10-4-2-7/h1-4H2 |
InChI Key |
GUTSJGCCGITDCZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)SC(=S)SCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


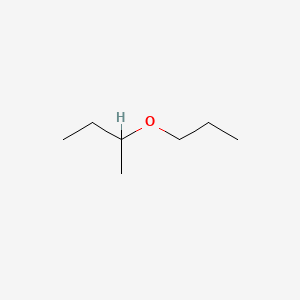
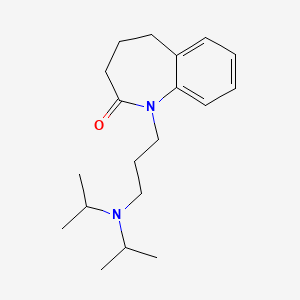
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)

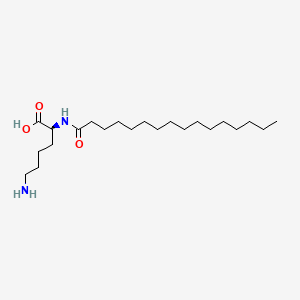
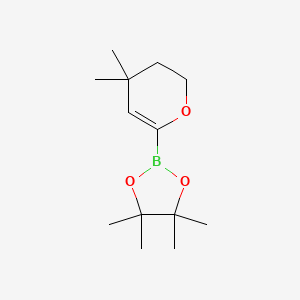
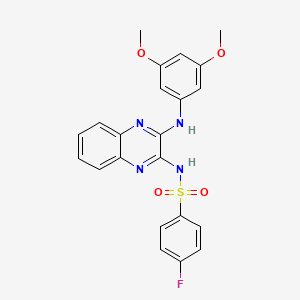
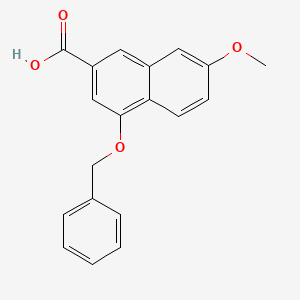
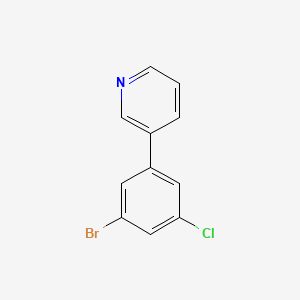
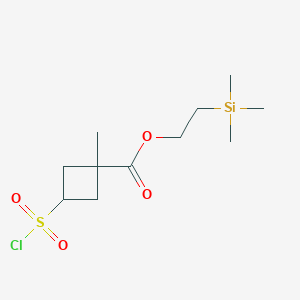
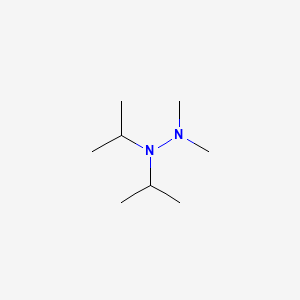
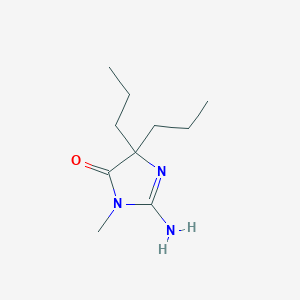
![2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940847.png)
![6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester](/img/structure/B13940857.png)
